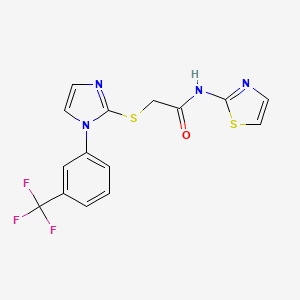![molecular formula C21H19N3O2S B2622720 2-(4-methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 893984-68-4](/img/structure/B2622720.png)
2-(4-methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a complex organic compound that features a unique imidazo[2,1-b]thiazole scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
作用机制
Target of Action
The primary target of the compound 2-(4-methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is the ghrelin receptor . Ghrelin receptors are a type of G-protein-coupled receptors that bind the hormone ghrelin, which plays a crucial role in energy homeostasis and regulation of body weight .
Mode of Action
The compound this compound acts as an inverse agonist of the ghrelin receptor . Inverse agonists are agents that bind to the same receptor as agonists but induce a pharmacological response opposite to that agonist . This compound’s interaction with the ghrelin receptor leads to a decrease in the receptor’s activity .
Biochemical Pathways
The compound this compound affects the ghrelin signaling pathway . By acting as an inverse agonist, it reduces the activity of the ghrelin receptor, thereby decreasing the downstream effects of ghrelin signaling . This can lead to changes in energy homeostasis and body weight regulation .
Pharmacokinetics
The compound this compound undergoes oxidative metabolism in human liver microsomes, yielding glutathione conjugates . This process is consistent with the compound’s bioactivation to reactive species . The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), can impact its bioavailability .
Result of Action
The molecular and cellular effects of the action of this compound involve a decrease in the activity of the ghrelin receptor . This results in a reduction in ghrelin signaling, which can lead to changes in energy homeostasis and body weight regulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of NADPH and glutathione in human liver microsomes can facilitate the compound’s oxidative metabolism . Additionally, factors such as pH and temperature can affect the compound’s stability and its interaction with the ghrelin receptor .
生化分析
Biochemical Properties
2-(4-methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it undergoes oxidative metabolism in NADPH- and glutathione-supplemented human liver microsomes, leading to the formation of glutathione conjugates . This interaction suggests that the compound is bioactivated to reactive species, which can further interact with other biomolecules in the body.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inducing oxidative stress and inflammation. For example, exposure to this compound has been shown to increase levels of reactive oxygen species (ROS) and inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) in zebrafish liver cells . These changes can significantly impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One notable mechanism involves the oxidative desulfation of the thiazole ring, leading to the formation of reactive intermediates that can conjugate with glutathione . This process is facilitated by cytochrome P450 enzymes, which play a crucial role in the compound’s bioactivation and subsequent interactions with other biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including the presence of oxidative agents and the duration of exposure. Long-term studies have shown that the compound can induce persistent oxidative stress and inflammation in liver cells, leading to cellular damage and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating oxidative stress and inflammation. At higher doses, it can induce toxic effects, including liver damage and apoptosis . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes oxidative metabolism, primarily mediated by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can conjugate with glutathione . These metabolic processes play a crucial role in the compound’s bioactivation and subsequent interactions with other biomolecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cells, it can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments within the cell, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . These localizations enable the compound to interact with specific biomolecules and exert its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity .
化学反应分析
Types of Reactions
2-(4-methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group or the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
科学研究应用
2-(4-methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
相似化合物的比较
Similar Compounds
- 1-(2-(2-chloro-4-(2H-1,2,3-triazol-2-yl)benzyl)-2,7-diazaspiro[3.5]nonan-7-yl)-2-(imidazo[2,1-b]thiazol-6-yl)ethanone
- 1-(2-(2-chloro-4-(2H-1,2,3-triazol-2-yl)benzyl)-2,7-diazaspiro[3.5]nonan-7-yl)-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone
Uniqueness
2-(4-methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The compound’s distinct structure allows for unique interactions with biological targets, setting it apart from other similar compounds .
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-14-13-27-21-23-19(12-24(14)21)16-5-7-17(8-6-16)22-20(25)11-15-3-9-18(26-2)10-4-15/h3-10,12-13H,11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGFKGPDDIMKOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
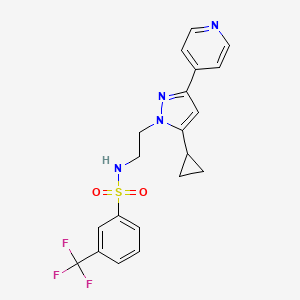

![2-[(6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetic acid](/img/structure/B2622639.png)
![N-(4-fluoro-3-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide](/img/structure/B2622641.png)
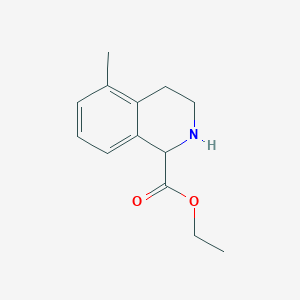
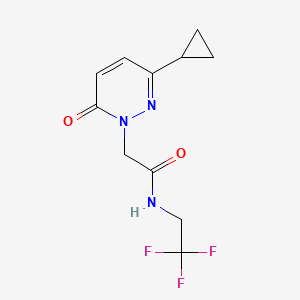

![2-(Furan-2-yl)-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2622648.png)
![4-Bromo-3-[(ethylamino)methyl]phenol](/img/structure/B2622650.png)
![2-{[(4-methylphenyl)carbamoyl]methanesulfonyl}acetic acid](/img/structure/B2622651.png)

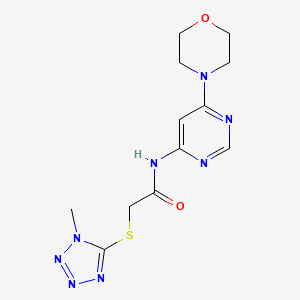
![N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide](/img/structure/B2622658.png)
